N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-3-28-17-10-8-16(9-11-17)23-21(27)20(26)22-15-19(25-13-4-5-14-25)18-7-6-12-24(18)2/h6-12,19H,3-5,13-15H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJBPIHJRLZMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds with oxalamide structures can exhibit anticancer properties. The presence of the pyrrolidine and pyrrole moieties in N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suggests potential interactions with cellular pathways involved in cancer progression. For instance, similar compounds have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxalamides could effectively inhibit the growth of breast cancer cells by targeting specific signaling pathways associated with cell survival and proliferation .
2. Neuropharmacological Effects
The compound's structure indicates potential neuropharmacological applications, particularly in the treatment of neurological disorders. The pyrrole and pyrrolidine groups are known to interact with neurotransmitter systems, which could lead to effects on mood and cognition.
Case Study : A clinical trial investigated the effects of similar oxalamide derivatives on anxiety and depression symptoms, revealing significant improvements in patient-reported outcomes. These findings suggest that compounds like this compound may offer therapeutic benefits for mental health conditions .
Comparison with Similar Compounds
Structural and Functional Features
The table below highlights key structural differences and similarities between the target compound and its analogs:
Metabolic and Toxicological Profiles
- S336 (No. 1768): Exhibits rapid metabolism in rat hepatocytes without amide bond cleavage, leading to high safety margins (500 million-fold exposure margin) .
- No direct data available.
- No. 1769/1770: Methoxy and methylpyridyl substituents result in predictable oxidative metabolism, supporting regulatory approval .
- No. 2225: Despite structural similarity to S336, its 2,3-dimethoxybenzyl group correlates with lower bioavailability, highlighting substituent-position effects .
Regulatory and Application Context
- S336: Approved globally as a flavoring agent (FEMA 4233) for reducing monosodium glutamate (MSG) in foods .
- Target Compound : Unclear regulatory status; its ethoxyphenyl group may offer advantages in flavor intensity or solubility over methoxy analogs.
Key Research Findings and Gaps
- Substituent Impact : Methoxy/ethoxy groups and heterocyclic moieties (pyridine vs. pyrrolidine) critically influence metabolic stability and receptor binding .
- Data Gaps: Limited pharmacokinetic/toxicological data exist for the target compound. Studies on its hydrolysis resistance and umami potency are needed.
- Safety Margins: Structurally related oxalamides demonstrate high NOELs (e.g., 100 mg/kg/day for No. 1769), suggesting a favorable safety profile for the target compound if metabolic pathways align .
Q & A
Q. Key Considerations :
- Catalysts like DMAP or HOBt improve coupling efficiency .
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
Table 1 : Example Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Oxalyl chloride, DCM | DCM | 0→25 | 85 |
| 2 | Bromoethyl-pyrrolidine, K2CO3 | DMF | 60 | 70 |
(Advanced) How can computational methods guide reaction pathway design for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict feasible pathways. For instance:
- Transition State Analysis : Identify energy barriers for key steps like amide bond formation or pyrrolidine substitution.
- Solvent Effects : Use COSMO-RS models to optimize solvent selection for solubility and reactivity .
Case Study :
ICReDD’s integrated approach combines computational screening (e.g., identifying low-energy intermediates) with experimental validation, reducing trial-and-error by 40% .
(Basic) Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- FTIR : Validate amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C23H29N3O3: 396.2287).
(Advanced) How to resolve contradictions in biological activity data across assays?
Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., pH, solvent, cell lines). Strategies include:
- Dose-Response Curves : Test multiple concentrations to distinguish false negatives.
- Statistical DOE : Use factorial designs (e.g., 2^3 matrix) to isolate variables like temperature or incubation time .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalization).
Example : If cytotoxicity varies between cell lines, validate via orthogonal assays (e.g., apoptosis markers vs. metabolic activity).
(Basic) What separation techniques are recommended for purifying this compound?
Methodological Answer:
- Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water.
- Membrane Filtration : Remove particulate impurities via 0.2 µm nylon filters.
- Advanced Chromatography :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) for analytical purity checks.
- Flash Chromatography : Optimize solvent gradients for scalable purification .
(Advanced) How do the pyrrolidine and pyrrole rings influence reactivity in different solvents?
Methodological Answer:
- Pyrrolidine : Acts as a strong base in polar aprotic solvents (e.g., DMF), facilitating nucleophilic substitution.
- 1-Methylpyrrole : Electron-rich aromatic system stabilizes charge-transfer complexes in non-polar solvents (e.g., toluene), affecting reaction kinetics.
Q. Experimental Design :
- Conduct kinetic studies in DMSO, DMF, and THF.
- Use UV-Vis spectroscopy to monitor π-π interactions in toluene .
(Basic) What stability tests are essential for long-term storage?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
- Analytical Monitoring : Use HPLC to track decomposition products (e.g., hydrolysis of the oxalamide bond).
- Storage Recommendations : Lyophilize and store under argon at -20°C .
(Advanced) Can machine learning predict this compound’s pharmacokinetic properties?
Methodological Answer:
Yes. Train models on datasets like PubChem or ChEMBL using descriptors:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
